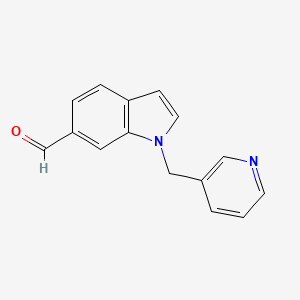

1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(pyridin-3-ylmethyl)indole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-11-12-3-4-14-5-7-17(15(14)8-12)10-13-2-1-6-16-9-13/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIZNAYFQMKSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C=CC3=C2C=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Potential Applications of 1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties, synthesis, and potential applications of the novel heterocyclic compound, 1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde. As this molecule is not extensively documented in current literature, this paper leverages established principles of organic chemistry and data from its constituent fragments—the 1H-indole-6-carbaldehyde core and the N-(pyridin-3-ylmethyl) substituent—to construct a detailed profile. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the exploration of new chemical entities with potential therapeutic value. The document covers predicted physicochemical properties, a proposed synthetic pathway, expected spectroscopic data, and a discussion on potential reactivity and biological significance, grounded in the known characteristics of related indole and pyridine derivatives.

Introduction: Unveiling a Novel Heterocycle

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals with diverse biological activities.[1][2][3][4] Modifications to the indole scaffold, particularly at the C6 position and the N1 nitrogen, can significantly modulate a compound's pharmacological profile. The introduction of a carbaldehyde group at the C6 position offers a versatile handle for further synthetic transformations, while the N-pyridinylmethyl substituent can influence solubility, receptor binding, and metabolic stability.

This guide focuses on the specific, and largely unexplored, molecule: this compound. By dissecting its structure into the well-characterized 1H-indole-6-carbaldehyde and the pyridin-3-ylmethyl moiety, we can project a scientifically robust profile of its chemical behavior and potential utility. This analysis aims to provide a foundational resource to stimulate and guide future experimental investigation into this promising compound.

Nomenclature and Molecular Structure

The systematic IUPAC name for the target compound is This compound .

The structure consists of a central indole ring system, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrrole ring. A formyl (carbaldehyde) group is attached at the C6 position of the indole ring. The nitrogen atom of the indole ring (N1) is substituted with a pyridin-3-ylmethyl group, which consists of a pyridine ring linked via a methylene bridge from its 3-position.

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

The physicochemical properties of this compound have been predicted based on the known properties of its constituent fragments, 1H-indole-6-carbaldehyde and the pyridin-3-ylmethyl group.

| Property | Predicted Value | Rationale and References |

| Molecular Formula | C₁₅H₁₂N₂O | Sum of fragments: C₉H₇NO (indole-6-carbaldehyde) + C₆H₇N (3-methylpyridine) - H₂ (from N-H and C-H) |

| Molecular Weight | 236.27 g/mol | Calculated from the molecular formula. |

| Appearance | Yellow to brown solid | 1H-indole-6-carbaldehyde is a yellow to brown crystalline powder. The introduction of the pyridinylmethyl group is unlikely to significantly alter the chromophore.[5] |

| Melting Point | > 130 °C | The parent 1H-indole-6-carbaldehyde has a melting point of 127-131 °C.[5] The larger, more rigid structure with potential for intermolecular interactions (π-stacking) would be expected to increase the melting point. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Chloroform). Limited solubility in non-polar solvents. Aqueous solubility is expected to be pH-dependent. | The indole moiety confers solubility in chlorinated solvents.[5] The pyridine ring introduces polarity and a basic nitrogen atom, suggesting that the compound will be more soluble in acidic aqueous solutions due to protonation. |

| pKa (of conjugate acid) | ~5.0 - 5.5 | The pKa of the pyridinium ion is typically in this range. This basicity is a key feature for potential biological interactions and formulation development. |

| LogP | ~2.5 - 3.0 | The LogP of 1H-indole-6-carbaldehyde is ~1.5.[6] The addition of the pyridin-3-ylmethyl group will increase lipophilicity. This is an estimation and would require experimental verification. |

Proposed Synthesis and Purification

A plausible synthetic route to this compound involves the N-alkylation of 1H-indole-6-carbaldehyde with a suitable pyridin-3-ylmethyl halide.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: N-Alkylation of 1H-indole-6-carbaldehyde

Rationale: The N-H proton of the indole ring is weakly acidic and can be removed by a strong base to form a nucleophilic indolide anion. This anion can then displace a halide from an electrophile, such as 3-(chloromethyl)pyridine, in a standard SN2 reaction to form the N-C bond.[7] Anhydrous polar aprotic solvents like DMF or THF are used to solvate the ions and prevent quenching of the strong base.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 1H-indole-6-carbaldehyde (1.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen gas three times to ensure an inert atmosphere.

-

Dissolution: Add anhydrous dimethylformamide (DMF) to dissolve the starting material completely.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

-

Alkylation: Dissolve 3-(chloromethyl)pyridine hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture via the dropping funnel.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of ice-cold water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Predicted Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by its three main functional components: the indole ring, the aldehyde group, and the pyridine ring.

-

Aldehyde Group: The formyl group at the C6 position is expected to undergo typical aldehyde reactions, such as:

-

Reductive amination: To form various amine derivatives.

-

Wittig reaction: To form alkenes.

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the corresponding alcohol.

-

Condensation reactions: With active methylene compounds or amines to form Schiff bases and other heterocyclic systems.[8]

-

-

Indole Ring: The indole nucleus is electron-rich and susceptible to electrophilic substitution. The N1-substituent will direct electrophiles primarily to the C3 position. However, the electron-withdrawing nature of the C6-carbaldehyde group will deactivate the benzene portion of the indole ring towards electrophilic attack.

-

Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. It can also act as a ligand for metal coordination.

Potential Applications in Drug Discovery:

The indole scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities including anti-cancer, anti-inflammatory, and anti-microbial properties.[9][10]

-

Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that can form hydrogen bonds within the ATP-binding pocket of the enzyme. The combination of the indole and pyridine rings in this molecule makes it a candidate for screening against various protein kinases.

-

Antimicrobial Agents: Indole-based compounds have shown promising activity against a range of bacteria and fungi.[9]

-

Antioxidant Properties: Some indole-3-carboxaldehyde derivatives have demonstrated antioxidant activity.[9] The potential for radical scavenging should be investigated.

Predicted Spectroscopic Characterization

The following spectroscopic data are predicted for this compound. These predictions are based on known spectral data for similar indole and pyridine derivatives.[11][12][13][14][15][16]

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 | s | 1H | CHO | Aldehyde proton, deshielded by the carbonyl group. |

| ~8.5-8.6 | m | 2H | H2' and H6' (Pyridine) | Protons adjacent to the pyridine nitrogen are highly deshielded. |

| ~7.9-8.1 | d | 1H | H7 | Indole proton deshielded by the adjacent aldehyde group. |

| ~7.7-7.8 | d | 1H | H4 | Indole proton. |

| ~7.6 | d | 1H | H5 | Indole proton. |

| ~7.5-7.6 | m | 1H | H4' (Pyridine) | Pyridine proton. |

| ~7.3-7.4 | m | 1H | H5' (Pyridine) | Pyridine proton. |

| ~7.2-7.3 | d | 1H | H2 | Indole proton on the pyrrole ring. |

| ~6.6-6.7 | d | 1H | H3 | Indole proton on the pyrrole ring. |

| ~5.5 | s | 2H | CH₂ | Methylene bridge protons, deshielded by the adjacent aromatic rings. |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | C=O (aldehyde) |

| ~150 | C2' and C6' (Pyridine) |

| ~138-140 | C7a and C3' (Pyridine) |

| ~135 | C4' (Pyridine) |

| ~130 | C3a |

| ~125 | C6 |

| ~123 | C5' (Pyridine) |

| ~120-124 | C2, C4, C5, C7 |

| ~103 | C3 |

| ~50 | CH₂ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2950-2850 | C-H stretching (aliphatic CH₂) |

| ~2850-2750 | C-H stretching (aldehyde) |

| ~1680-1700 | C=O stretching (aldehyde) |

| ~1600-1450 | C=C and C=N stretching (aromatic rings) |

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion (M⁺): m/z = 236

-

Key Fragmentation Pattern: A prominent peak at m/z = 92, corresponding to the pyridin-3-ylmethyl cation ([C₆H₆N]⁺), resulting from the cleavage of the N-CH₂ bond. Another significant fragment would be observed at m/z = 144, corresponding to the indole-6-carbaldehyde radical cation after the loss of the pyridin-3-ylmethyl group.

Conclusion

While this compound remains a compound with limited direct experimental data, a thorough analysis of its structural components allows for a robust prediction of its chemical properties. This in-depth guide provides a foundational framework for its synthesis, characterization, and potential exploration in medicinal chemistry. The combination of the versatile indole-6-carbaldehyde core with the N-pyridinylmethyl substituent presents an intriguing scaffold for the development of novel therapeutic agents. It is our hope that this technical guide will serve as a valuable resource and catalyst for further research into this and related heterocyclic systems.

References

-

Ramathilagam, C., Umarani, P. R., et al. (2014). 1-[6-(1H-Indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o106. [Link]

-

Ramathilagam, C., Umarani, P. R., et al. (2014). 1-[6-(1H-Indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde. PubMed. [Link]

-

PubChem. (n.d.). 1H-Indole-6-carboxaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). 1h-indole-6-carboxaldehyde. Retrieved from [Link]

-

Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

-

ResearchGate. (n.d.). Therapeutic Potential of Indole Derivatives. Retrieved from [Link]

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

-

Legrand, B., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12856-12865. [Link]

-

Li, G., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]

-

Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Retrieved from [Link]

-

Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B, 7(2), 160-181. [Link]

-

PubChem. (n.d.). N-(pyridin-3-ylmethyl)aniline. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737). Retrieved from [Link]

- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

-

Maiti, R., et al. (2018). Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway. Chemical Science, 9(12), 3240-3246. [Link]

-

Cheméo. (n.d.). Chemical Properties of Indole-6-carboxaldehyde (CAS 1196-70-9). Retrieved from [Link]

-

Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]

-

Khusnutdinov, R. I., et al. (2007). One-step synthesis of 3-dichloromethylpyridine from pyridine in the presence of iron-containing catalysts. Russian Journal of Organic Chemistry, 43(12), 1821-1823. [Link]

-

PubChem. (n.d.). (Pyridin-3-yl)methyl acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). Retrieved from [Link]

-

Ali, I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2289. [Link]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. [Link]

-

Mancinelli, M., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]

-

Wu, L., et al. (2015). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 5(118), 97263-97266. [Link]

-

Leal, A. S., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 3007-3022. [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyridine, 3-methyl- (CAS 108-99-6). Retrieved from [Link]

-

Wang, Z., et al. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. ACS Catalysis, 9(11), 10470-10476. [Link]

-

YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

-

NIST. (n.d.). Pyridine, 3-(phenylmethyl)-. Retrieved from [Link]

-

World Intellectual Property Organization. (2016). PYRIDINE-3-SULFONYL CHLORIDE PRODUCTION METHOD. WO/2016/204096. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1196-70-9 CAS MSDS (Indole-6-carboxaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Indole-6-carboxaldehyde (CAS 1196-70-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. orgsyn.org [orgsyn.org]

- 12. rsc.org [rsc.org]

- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737) [hmdb.ca]

- 14. researchgate.net [researchgate.net]

- 15. Indole-3-carboxaldehyde(487-89-8) 1H NMR spectrum [chemicalbook.com]

- 16. m.youtube.com [m.youtube.com]

Spectroscopic and Synthetic Elucidation of 1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde: A Technical Guide for Advanced Drug Discovery

This technical guide provides a comprehensive overview of the synthesis and detailed spectroscopic characterization of the novel compound 1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde . Designed for researchers, medicinal chemists, and professionals in drug development, this document offers in-depth, field-proven insights into the molecular structure and analytical profile of this promising heterocyclic scaffold. In the absence of direct experimental literature for the title compound, this guide synthesizes predictive data based on established principles and spectral data of analogous structures, providing a robust framework for its synthesis and identification.

Introduction: The Rationale for a Novel Heterocyclic Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Similarly, the pyridine ring is a key pharmacophore, prized for its hydrogen bonding capabilities and its role in modulating pharmacokinetic properties. The strategic fusion of these two privileged heterocycles through a methylene bridge at the indole nitrogen, coupled with a reactive carbaldehyde group at the 6-position, yields this compound. This molecule presents a unique three-dimensional architecture with multiple points for further chemical elaboration, making it an attractive starting point for the development of novel therapeutic agents. The aldehyde functionality, in particular, serves as a versatile handle for the construction of more complex molecular entities through reactions such as reductive amination, Wittig reactions, and condensations.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the formylation of indole followed by N-alkylation. This approach is designed for scalability and employs well-established, reliable chemical transformations.

Step 1: Vilsmeier-Haack Formylation of Indole to Yield 1H-Indole-6-carbaldehyde

The initial and crucial step is the regioselective formylation of the indole ring. While the Vilsmeier-Haack reaction typically favors formylation at the C3 position of indole, modifications to the reaction conditions and the use of specific starting materials can direct the formylation to other positions. For the synthesis of the 6-formyl isomer, commercially available indole-6-carboxylic acid can be converted to the aldehyde via standard methods, or direct formylation of a protected indole can be employed. The Vilsmeier-Haack reaction remains a fundamental method for indole formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Dissolve the indole starting material in anhydrous DMF and add it dropwise to the Vilsmeier reagent.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to the temperature specified in the cited literature for the desired isomer.

-

Upon completion of the reaction (monitored by TLC), carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium hydroxide solution until alkaline.

-

The product, 1H-indole-6-carbaldehyde, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 1H-indole-6-carbaldehyde.

Step 2: N-Alkylation of 1H-Indole-6-carbaldehyde

The second step involves the N-alkylation of the synthesized 1H-indole-6-carbaldehyde with 3-(chloromethyl)pyridine hydrochloride. This is a standard SN2 reaction where the indole nitrogen anion acts as the nucleophile.

Experimental Protocol: N-Alkylation

-

To a solution of 1H-indole-6-carbaldehyde in a polar aprotic solvent such as DMF or acetonitrile, add a strong base (e.g., sodium hydride, NaH) portion-wise at 0 °C under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 1 hour to ensure complete deprotonation of the indole nitrogen.

-

Add a solution of 3-(chloromethyl)pyridine hydrochloride in the same solvent to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Caption: Predicted major fragmentation pathways in MS.

Conclusion and Future Outlook

This technical guide provides a predictive yet scientifically grounded framework for the synthesis and spectroscopic characterization of this compound. The detailed protocols and predicted spectral data serve as a valuable resource for researchers aiming to synthesize and utilize this novel heterocyclic scaffold. The unique combination of the indole and pyridine moieties, along with a versatile aldehyde functionality, positions this compound as a highly attractive platform for the development of new chemical entities with potential therapeutic applications. Future work should focus on the experimental validation of the proposed synthetic route and a thorough investigation of the biological activities of its derivatives.

References

- Vilsmeier-Haack Reaction: For a general overview and mechanism, refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry."

- Indole Chemistry: Joule, J. A. Indole, Quinoline, and Isoquinoline Alkaloids. In Comprehensive Organic Chemistry II; Elsevier, 2014; Vol. 7, pp 385–443.

-

N-Alkylation of Indoles: Cee, V.; Erlanson, D. ACS Med. Chem. Lett.2019 , 10, 1302-1308. [Link]

-

Spectroscopic Data for Indole-6-carboxaldehyde: PubChem Compound Summary for CID 2773435. National Center for Biotechnology Information. [Link]

-

Spectroscopic Data for 3-(Chloromethyl)pyridine: PubChem Compound Summary for CID 23394. National Center for Biotechnology Information. [Link]

- General Spectroscopic Interpretation: Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014.

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a scientifically-grounded, hypothetical mechanism of action for the novel small molecule, 1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde. In the absence of direct empirical data for this specific compound, this document synthesizes established knowledge of its constituent chemical moieties—the pyridinylmethyl-indole scaffold, the indole-6-carbaldehyde group, and the pyridin-3-yl substituent—to propose a primary mode of action as a kinase inhibitor. We provide a comprehensive, step-by-step experimental roadmap for the validation of this hypothesis, from initial target identification through to cellular and structural characterization. This guide is intended to serve as a foundational resource for researchers initiating the preclinical investigation of this promising compound.

Introduction and Rationale

The compound this compound is a novel chemical entity that brings together three key structural motifs with well-documented roles in medicinal chemistry. The indole scaffold is a privileged structure in numerous biologically active compounds, including a variety of approved drugs.[1][2][3][4][5][6] The pyridine ring is another critical pharmacophore, frequently found in kinase inhibitors where the nitrogen atom can act as a crucial hydrogen bond acceptor.[7][8][9][10][11][12] The aldehyde functional group, while reactive, can also participate in key interactions with biological targets.[13][14][15]

Given the prevalence of the pyridinyl-indole core in kinase inhibitors, we hypothesize that this compound functions as a kinase inhibitor . This guide will elaborate on this proposed mechanism and provide a detailed experimental plan to rigorously test this hypothesis.

Proposed Mechanism of Action: Kinase Inhibition

We propose that this compound acts as a Type I ATP-competitive kinase inhibitor. In this model, the pyridinylmethyl-indole scaffold orients the molecule within the ATP-binding pocket of a target kinase.

-

The Pyridine Moiety : The nitrogen atom of the pyridine ring is predicted to form a critical hydrogen bond with the "hinge" region of the kinase, a key interaction for many kinase inhibitors.[8][10]

-

The Indole Ring : The bicyclic indole system likely engages in hydrophobic and π-stacking interactions with non-polar residues in the ATP-binding site.[1][16]

-

The 6-Carbaldehyde Group : This substituent may form additional hydrogen bonds or other polar interactions with residues at the solvent-exposed front of the active site, potentially contributing to binding affinity and selectivity.

Caption: A comprehensive workflow for the validation of the proposed mechanism of action.

To determine if the compound has an anti-proliferative effect on cancer cells that are dependent on the target kinase.

Protocol:

-

Cell Line Selection: Choose a panel of cancer cell lines, some of which are known to be dependent on the activity of the target kinase(s).

-

Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the compound for 72 hours.

-

Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Western blotting can be used to confirm that the compound inhibits the target kinase in cells by assessing the phosphorylation status of its downstream substrates.

Protocol:

-

Cell Treatment: Treat the selected cancer cell line with the compound at concentrations around its GI50 value for a defined period (e.g., 2-4 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated form of the kinase's substrate and the total substrate protein.

-

Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate protein. A decrease in this ratio upon treatment with the compound indicates target engagement and pathway modulation.

Caption: A simplified signaling pathway illustrating the proposed effect of the compound.

Conclusion

This technical guide puts forth a well-reasoned, hypothetical mechanism of action for this compound as a kinase inhibitor. The proposed experimental plan provides a rigorous and systematic approach to validate this hypothesis. The successful execution of these experiments will not only elucidate the compound's mechanism of action but also provide critical data for its further development as a potential therapeutic agent.

References

- New aromatic O-alkyl pyridine derivatives were designed and synthesised as Proviral Integration Moloney (PIM)-1 kinase inhibitors.

- Development of Pyridine-based Inhibitors for the Human Vaccinia-rel

- Pyridine derivatives as Pim kinase inhibitors as anticancer agents.

- Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023). Taylor & Francis Online.

- Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025).

- Design, synthesis and structure-activity relationship of novel 2-pyrimidinylindole derivatives as orally available anti-obesity agents. (2024). PubMed.

- Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. PubMed.

- Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. (2020).

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PubMed Central.

- 1H-Indole-6-carboxaldehyde | C9H7NO | CID 2773435. PubChem.

- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central.

- Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019).

- Synthesis and biological activities of some indole analogues containing pyridine, pyridopyrimidine and pyranonapthyridine systems.

- Recent advancements on biological activity of indole and their derivatives: A review. (2022).

- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PubMed Central.

- Pyridine scaffold: its diverse biological actions. (2024). IJNRD.

- [Synthesis and biological evaluation of indole derivatives acting as anti-inflamm

- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.

- Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Indole-3-carboxaldehyde (3-Formylindole) | Endogenous Metabolite. MedChemExpress.

- Bioactive natural compounds from 1H-indole-3-carboxaldhyde.

- Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central.

- The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Deriv

- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre

- Indole-3-carbaldehyde. Wikipedia.

- Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. PubMed Central.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central.

- Optimizing Drug-Target Interactions Part-I. (2019). YouTube.

- Indole-6-carboxaldehyde 97 1196-70-9. Sigma-Aldrich.

- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2025).

- Indole-6-carboxaldehyde, 97%, Thermo Scientific. Fisher Scientific.

- The pyridazine heterocycle in molecular recognition and drug discovery. (2023). PubMed.

- Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Rel

- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing.

- Biomedical Importance of Indoles. MDPI.

- Revealing Drug-Target Interactions with Comput

- π-Cation Interactions in Molecular Recognition: Perspectives on Pharmaceuticals and Pesticides. PubMed Central.

- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PubMed Central.

- Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Activity Screening of 1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide outlines a comprehensive, tiered strategy for the biological activity screening of a novel derivative, 1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde. By leveraging the known pharmacophores of the indole-6-carbaldehyde core and the pyridinylmethyl substituent, we propose a logical cascade of assays designed to efficiently identify and characterize its therapeutic potential. This document provides not only detailed, field-proven protocols for researchers and drug development professionals but also the scientific rationale underpinning the experimental design, ensuring a self-validating and robust screening approach.

Introduction: Rationale and Structural Considerations

The compound this compound is a synthetic molecule integrating two key heterocyclic systems: an indole core and a pyridine ring. The indole scaffold is present in numerous natural products and FDA-approved drugs, exhibiting a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] The carbaldehyde group at the 6-position and the pyridinylmethyl group at the 1-position are critical modifications that dictate the molecule's potential interactions with biological targets.

-

The Indole-6-carbaldehyde Core: Unlike the more commonly studied indole-3-carbaldehyde, substitution at the 6-position of the benzene ring portion of the indole offers a distinct vector for molecular interactions. Derivatives of the indole-6-carboxylate ester, a closely related structure, have been investigated as receptor tyrosine kinase inhibitors.[6] The aldehyde functionality itself is a versatile chemical handle and can participate in hydrogen bonding or covalent interactions with protein residues.

-

The 1-(pyridin-3-ylmethyl) Substituent: The addition of a pyridinylmethyl group at the N1 position significantly influences the molecule's polarity, solubility, and spatial arrangement. This moiety is found in various kinase inhibitors, where the pyridine nitrogen can act as a hydrogen bond acceptor, crucial for binding within the ATP-binding pocket of kinases like EGFR and VEGFR-2.[7][8] Furthermore, derivatives containing this group have been explored as potent activators of pyruvate kinase M2 (PKM2), a key regulator of cancer cell metabolism.[9]

Given this structural heritage, we hypothesize that this compound holds significant potential as an anticancer agent, likely acting through the inhibition of key signaling kinases. A secondary hypothesis, based on the broad activity of indole derivatives, is potential activity as an enzyme inhibitor in other therapeutic areas, such as neurodegeneration or inflammation.[10][11]

A Tiered Strategy for Biological Activity Screening

To efficiently allocate resources and build a comprehensive biological profile of the target compound, a hierarchical screening cascade is proposed. This strategy begins with broad, high-throughput assays to identify general bioactivity, followed by more complex, target-specific assays to elucidate the mechanism of action.

Figure 1: A hierarchical screening cascade for this compound.

Tier 1: Primary Screening - Cytotoxicity Profiling

The initial step is to assess the compound's general cytotoxic or anti-proliferative effects against a diverse panel of human cancer cell lines. This provides a broad view of its potential anticancer activity and can reveal patterns of selectivity. The Sulforhodamine B (SRB) assay is a robust and reliable method for this purpose.[12]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

-

Cell Plating: Seed cells from a panel (e.g., NCI-60) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Cancer Type | IC₅₀ (µM) for Test Compound | IC₅₀ (µM) for Doxorubicin |

| A549 | Lung | 8.5 | 0.9 |

| MCF-7 | Breast | 5.2 | 1.1 |

| HCT-116 | Colon | 2.1 | 0.5 |

| SK-MEL-2 | Melanoma | > 50 | 0.8 |

| XF 498 | CNS | 1.5 | 0.012[13] |

Table 1: Representative IC₅₀ values from a primary SRB screen.

Tier 2: Mechanistic Elucidation

If the primary screen reveals significant cytotoxicity (e.g., IC₅₀ < 10 µM) against specific cell lines, the next tier of experiments aims to uncover the underlying mechanism of action.

Anticancer Mechanism of Action

Based on the prevalent activities of indole derivatives, the investigation should focus on cell cycle arrest and apoptosis induction.[14][15]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Treatment: Seed a sensitive cell line (e.g., HCT-116) in 6-well plates. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).

-

Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI)

-

Treatment: Treat cells as described for the cell cycle analysis protocol for a relevant time point (e.g., 24 or 48 hours).

-

Harvesting: Collect both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analysis: Incubate in the dark for 15 minutes at room temperature. Analyze immediately by flow cytometry. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Figure 2: Hypothesized apoptotic pathway induced by the test compound.

Target-Specific Enzyme Inhibition

Given the structural motifs, investigating the compound's effect on specific enzymes is a logical next step. Kinase inhibition is a primary hypothesis for its anticancer activity, while inhibition of acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) could reveal potential in other therapeutic areas.

Experimental Protocol: Kinase Inhibition Assay (Generic Fluorometric)

-

Assay Setup: In a 96-well plate, add assay buffer, the specific kinase (e.g., VEGFR-2), a fluorogenic peptide substrate, and the test compound at various concentrations.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection: Stop the reaction and measure the fluorescence signal. The signal is proportional to the amount of phosphorylated substrate, which is inversely proportional to the kinase inhibition.

-

Analysis: Calculate percent inhibition and determine the IC₅₀ value. Docking studies can further elucidate binding modes.[7][16]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Assay Setup: In a 96-well plate, add phosphate buffer, AChE enzyme solution, and the test compound at various concentrations. Donepezil can be used as a positive control.[17]

-

Incubation: Incubate for 15 minutes at 25°C.

-

Reaction: Add the substrate solution containing Acetylthiocholine Iodide (ATCI) and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

-

Detection: The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored anion. Monitor the absorbance at 412 nm over time.

-

Analysis: Calculate the rate of reaction and determine the percent inhibition and IC₅₀ value.

Data Interpretation and Future Directions

The culmination of this screening cascade will yield a comprehensive biological activity profile.

-

Potent and Selective Cytotoxicity: If the compound shows high potency (low µM or nM IC₅₀) against specific cancer cell lines (e.g., colon cancer HCT-116) but not others (e.g., melanoma SK-MEL-2), it suggests a target-specific mechanism rather than general toxicity.

-

Mechanism Correlation: A finding of G2/M cell cycle arrest coupled with apoptosis induction would strongly suggest that the compound interferes with mitosis. This would correlate well with potential activity as a tubulin polymerization inhibitor or an inhibitor of mitotic kinases.[4]

-

Kinase Inhibition Profile: Potent inhibition of a specific kinase like VEGFR-2, which is crucial for angiogenesis, would provide a clear rationale for its anticancer effect and guide further development.[7][8]

-

"Off-Target" Activity: Potent inhibition of AChE or COX-2 would open up entirely new therapeutic avenues for the compound in neurodegenerative diseases or inflammation, respectively.[10][11]

Successful identification of a primary mechanism of action should be followed by more advanced studies, including in vivo efficacy testing in xenograft mouse models, pharmacokinetic profiling, and structure-activity relationship (SAR) studies to optimize potency and selectivity.[9]

Conclusion

The proposed screening guide for this compound provides a logical and efficient framework for its biological evaluation. By starting with broad phenotypic screening and progressively narrowing the focus to specific molecular targets, this strategy maximizes the potential for discovering a novel therapeutic agent. The inherent biological potential of the indole scaffold, combined with the specific substitutions in the target molecule, presents a compelling case for this systematic investigation.[2] The protocols and rationale outlined herein offer a robust starting point for any research team aiming to unlock the pharmacological value of this and related novel chemical entities.

References

- Biological and Molecular Chemistry. (2025). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer.

-

da Silva, V. G., et al. (2014). Indole alkaloids and semisynthetic indole derivatives as multifunctional scaffolds aiming the inhibition of enzymes related to neurodegenerative diseases--a focus on Psychotria L. Genus. Current Topics in Medicinal Chemistry, 14(8), 1056-75. Available from: [Link]

- Naveena, S., et al. (n.d.). Synthesis, characterization and biological screening of novel indole derivatives for certain pharmacological activities. World Journal of Pharmacy and Pharmaceutical Sciences.

-

Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2289. Available from: [Link]

-

Farah, S., et al. (2014). Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors. International Journal of Medicinal Chemistry, 2014, 607934. Available from: [Link]

-

Alam, M., et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 21(1), 59. Available from: [Link]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. Available from: [Link]

-

Rauf, A., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules, 28(22), 7622. Available from: [Link]

-

El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available from: [Link]

-

Suh, M. E., et al. (2000). Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines. Biological & Pharmaceutical Bulletin, 23(3), 354-5. Available from: [Link]

-

Toolabi, M., et al. (2025). Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies. Acta Chimica Slovenica, 72(4), 730-739. Available from: [Link]

-

Schmidt, A., et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. International Journal of Molecular Sciences, 24(1), 854. Available from: [Link]

-

Al-Ostath, A. H., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Journal of Pharmaceutical Sciences, 10(1), 86. Available from: [Link]

-

Kamal, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. Available from: [Link]

-

Lee, Y. B., et al. (2002). Synthesis and cytotoxicity evaluation of pyridin[2,3-f]indole-2,4,9-trione and benz[f]indole-2,4,9-trione derivatives. Archives of Pharmacal Research, 25(6), 787-93. Available from: [Link]

-

Sivaramkumar, M. S., et al. (2017). Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. Medicinal Chemistry Research, 26, 3098-3107. Available from: [Link]

-

Dias, M., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Pharmaceuticals, 17(7), 918. Available from: [Link]

-

El-Sawy, E. R., et al. (2017). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. ResearchGate. Available from: [Link]

-

Din, H., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(21), 7545. Available from: [Link]

-

Schmidt, A., et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. International Journal of Molecular Sciences, 24(1), 854. Available from: [Link]

-

Sureshbabu, K., et al. (2014). 1-[6-(1H-Indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o106. Available from: [Link]

-

Al-Wahaibi, L. H., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. Molecules, 27(22), 7794. Available from: [Link]

-

El-Fattah, O. A., et al. (2019). Synthesis and molecular modeling studies of indole-based antitumor agents. ResearchGate. Available from: [Link]

-

Al-Malki, J., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(10), 2379. Available from: [Link]

-

Diana, P., et al. (2011). Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles. ChemMedChem, 6(7), 1300-9. Available from: [Link]

-

Wang, Y., et al. (2019). Synthesis of novel 7-azaindole derivatives containing pyridin-3-ylmethyl dithiocarbamate moiety as potent PKM2 activators and PKM2 nucleus translocation inhibitors. European Journal of Medicinal Chemistry, 170, 1-15. Available from: [Link]

-

Arafeh, M. M., et al. (2021). Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives. Molecules, 26(14), 4240. Available from: [Link]

-

Sharma, R., et al. (n.d.). BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. Impactfactor.org. Available from: [Link]

-

Girish, C., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Chemico-Biological Interactions, 244, 58-68. Available from: [Link]

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available from: [Link]

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. allreviewjournal.com [allreviewjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of novel 7-azaindole derivatives containing pyridin-3-ylmethyl dithiocarbamate moiety as potent PKM2 activators and PKM2 nucleus translocation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole alkaloids and semisynthetic indole derivatives as multifunctional scaffolds aiming the inhibition of enzymes related to neurodegenerative diseases--a focus on Psychotria L. Genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and cytotoxicity evaluation of pyridin[2,3-f]indole-2,4,9-trione and benz[f]indole-2,4,9-trione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde: A Technical Guide to Putative Molecular Targets

Abstract

The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling strategy in modern drug discovery. The novel compound, 1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde, represents such a confluence, integrating the biologically significant indole and pyridine moieties. While direct experimental data on this specific molecule is nascent, a comprehensive analysis of its structural components allows for the rational prediction of its potential therapeutic targets. This in-depth technical guide synthesizes current knowledge on indole and pyridine-based pharmacophores to propose and explore a range of putative molecular targets. We delve into the mechanistic rationale for each proposed target, provide detailed experimental protocols for target validation, and present a forward-looking perspective on the therapeutic promise of this chemical scaffold. This document is intended for researchers, scientists, and drug development professionals engaged in the identification and validation of novel therapeutic agents.

Introduction: A Molecule of Biconjugated Potential

The indole nucleus is a cornerstone of numerous natural products and synthetic drugs, renowned for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] The inherent versatility of the indole scaffold allows for a wide array of chemical modifications, enabling the fine-tuning of its biological profile.[3] Similarly, the pyridine ring is a prevalent structural motif in a multitude of FDA-approved pharmaceuticals, contributing to their efficacy as antimicrobial, antiviral, and anticancer agents.[4][5]

The strategic fusion of these two pharmacophores in this compound suggests a synergistic or additive effect on biological systems. The pyridin-3-ylmethyl substituent at the indole nitrogen introduces a key structural element often found in compounds targeting central nervous system (CNS) disorders.[6] The carbaldehyde group at the 6-position of the indole ring, a less explored isomer of the well-studied indole-3-carbaldehyde, offers a unique chemical handle for molecular interactions and potential covalent bonding with protein targets.[3][7] This guide will explore the most probable therapeutic targets for this compound based on a thorough analysis of existing scientific literature.

Putative Therapeutic Target Classes

Based on the extensive bioactivity data for indole and pyridine derivatives, we have identified three primary classes of potential therapeutic targets for this compound:

-

Kinases: A ubiquitous class of enzymes often dysregulated in cancer and inflammatory diseases.

-

Nuclear Receptors: Ligand-activated transcription factors that regulate a host of physiological processes.

-

Enzymes involved in Neurotransmission and Inflammation: Key players in the pathophysiology of neurological disorders and chronic inflammation.

The following sections will provide a detailed exploration of specific targets within these classes.

In-Depth Target Analysis and Validation Strategies

Cyclin-Dependent Kinases (CDKs): Targeting the Engine of Cell Proliferation

Mechanistic Rationale: Indole-based compounds have a rich history as inhibitors of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. The planar indole scaffold can effectively mimic the purine ring of ATP, enabling competitive inhibition at the kinase active site. The pyridinyl moiety can further enhance binding affinity through hydrogen bonding and pi-stacking interactions within the ATP-binding pocket.

Proposed Primary CDK Targets: CDK2/Cyclin A, CDK4/Cyclin D1

Experimental Validation Workflow:

Caption: CDK Target Validation Workflow.

Detailed Protocol: Isothermal Titration Calorimetry (ITC)

-

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the compound's interaction with the target CDK.

-

Materials:

-

Purified recombinant CDK2/Cyclin A or CDK4/Cyclin D1 protein.

-

This compound (dissolved in DMSO, final concentration ≤ 1%).

-

ITC instrument (e.g., Malvern MicroCal PEAQ-ITC).

-

ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

-

Procedure:

-

Prepare the protein solution (20-50 µM) in the ITC buffer and load it into the sample cell.

-

Prepare the ligand solution (200-500 µM) in the same buffer and load it into the injection syringe.

-

Set the experimental parameters: temperature (25 °C), stirring speed (750 rpm), injection volume (2 µL), and spacing between injections (150 s).

-

Perform an initial injection of 0.4 µL to remove any air bubbles, followed by 19 injections of 2 µL.

-

Analyze the resulting thermogram using the instrument's software to fit the data to a one-site binding model and determine the thermodynamic parameters.

-

Data Interpretation:

| Parameter | Interpretation | Favorable Outcome |

| Kd | Dissociation constant; a measure of binding affinity. | Low nanomolar to micromolar range. |

| n | Stoichiometry of binding. | Close to 1, indicating a 1:1 binding ratio. |

| ΔH | Enthalpy change upon binding. | Negative value indicates an enthalpically driven interaction. |

| -TΔS | Entropy change upon binding. | Negative value suggests a more ordered system upon binding. |

Aryl Hydrocarbon Receptor (AhR): A Ligand-Activated Transcription Factor

Mechanistic Rationale: The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cell differentiation. Indole-3-carbaldehyde has been identified as an AhR agonist.[8] Given the structural similarity, it is highly probable that this compound also modulates AhR activity. The nature of this modulation (agonist or antagonist) will determine its therapeutic potential, with agonists being explored for inflammatory bowel disease and antagonists for certain cancers.

Experimental Validation Workflow:

Caption: AhR Target Validation Workflow.

Detailed Protocol: AhR Reporter Gene Assay

-

Objective: To determine if the compound can activate or inhibit AhR-mediated transcription.

-

Materials:

-

Hepa-1c1c7 cells (or other suitable cell line) stably transfected with a DRE-luciferase reporter construct.

-

This compound.

-

TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) as a positive control for agonism.

-

CH-223191 as a positive control for antagonism.

-

Luciferase assay reagent.

-

-

Procedure:

-

Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

-

For agonist testing, treat the cells with increasing concentrations of the test compound for 24 hours.

-

For antagonist testing, pre-treat the cells with increasing concentrations of the test compound for 1 hour, followed by co-treatment with a fixed concentration of TCDD (e.g., 1 nM) for 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration.

-

Data Interpretation:

| Assay Mode | Observation | Interpretation |

| Agonist | Dose-dependent increase in luciferase activity. | The compound is an AhR agonist. |

| Antagonist | Dose-dependent decrease in TCDD-induced luciferase activity. | The compound is an AhR antagonist. |

Monoamine Oxidase (MAO): A Key Enzyme in Neurotransmitter Metabolism

Mechanistic Rationale: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAOs is a well-established therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease. The indole nucleus is a common feature in many known MAO inhibitors. The pyridine moiety can also contribute to the binding and inhibitory activity.

Experimental Validation Workflow:

Caption: MAO Target Validation Workflow.

Detailed Protocol: MAO-Glo™ Assay

-

Objective: To determine the inhibitory potential of the compound against MAO-A and MAO-B.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO-Glo™ Assay kit (Promega), which includes a luminogenic MAO substrate.

-

Clorgyline (for MAO-A) and Pargyline (for MAO-B) as positive control inhibitors.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the MAO enzyme, the test compound or control, and the MAO substrate.

-

Incubate at room temperature for 1 hour.

-

Add the Luciferin Detection Reagent and incubate for 20 minutes.

-

Measure luminescence using a luminometer.

-

Calculate the percent inhibition for each concentration and determine the IC50 value.

-

Data Interpretation:

| Parameter | Interpretation | Favorable Outcome |

| IC50 | The concentration of the compound required to inhibit 50% of the enzyme's activity. | Low micromolar to nanomolar range. |

| Selectivity Index | Ratio of IC50 (MAO-B) / IC50 (MAO-A) or vice versa. | A high ratio indicates selectivity for one isoform over the other. |

Conclusion and Future Directions

The in-silico analysis and literature-based rationale presented in this guide strongly suggest that this compound is a promising scaffold for the development of novel therapeutics. The proposed primary targets—CDKs, AhR, and MAOs—represent key nodes in pathways central to oncology, immunology, and neuroscience. The outlined experimental workflows provide a clear and robust path for the validation of these putative targets.

Future research should focus on the synthesis of a focused library of analogues to establish a clear structure-activity relationship (SAR). Modifications to the substitution pattern on both the indole and pyridine rings, as well as derivatization of the carbaldehyde group, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The insights gained from the proposed validation studies will be instrumental in guiding these medicinal chemistry efforts and ultimately unlocking the full therapeutic potential of this exciting new chemical entity.

References

-

Ling, Y., Hao, Z. Y., Liang, D., Zhang, C. L., & Wang, Y. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6245. [Link]

-

ResearchGate. (n.d.). Examples of bioactive compounds A and B containing indole and pyridine.... Retrieved from [Link]

-

Ramathilagam, C., Umarani, P. R., Venkatesan, N., Rajakumar, P., Gunasekaran, B., & Manivannan, V. (2013). 1-[6-(1H-Indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1551–o1552. [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Amer, O. M., Al-Mohaimeed, A. M., El-Sayed, N. N. E., & Abdelgawad, M. A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2275. [Link]

-

Saleem, M., Jha, A., & Khan, S. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Frontiers in Cellular and Infection Microbiology, 12, 1031853. [Link]

-

Kaushik, N. K., Kaushik, N., & Verma, R. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662. [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Amer, O. M., Al-Mohaimeed, A. M., El-Sayed, N. N. E., & Abdelgawad, M. A. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Letters in Drug Design & Discovery, 21(1), 1-16. [Link]

-

O'Connor, S. E., & T. A. D. (2021). Pyridine alkaloids with activity in the central nervous system. Natural Product Reports, 38(10), 1844-1867. [Link]

-

Ramathilagam, C., Umarani, P. R., Venkatesan, N., Rajakumar, P., Gunasekaran, B., & Manivannan, V. (2013). 1-[6-(1H-Indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1551–o1552. [Link]

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

El-Sawy, E. R., Ebaid, M. S., & Abo-Salem, H. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-741. [Link]

-

Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(5), 1865-1871. [Link]

-

Semantic Scholar. (n.d.). [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

-

Kaushik, N. K., Kaushik, N., & Verma, R. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662. [Link]

-

ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Retrieved from [Link]

-

Impactfactor. (n.d.). BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. Retrieved from [Link]

-

Khan, I., Ali, A., Ibrar, A., Iftikhar, S., Al-Harrasi, A., & Farooq, U. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1721–1748. [Link]

-

Gargaro, M., Scalisi, G., Massimini, M., Pieragostino, D., Pirro, M., Giovagnoli, S., ... & Fallarino, F. (2021). Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome. International Journal of Pharmaceutics, 602, 120610. [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 吲哚-6-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Therapeutic Potential of 1-(Pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde Analogs and Derivatives

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug discovery efforts across a spectrum of therapeutic areas, including oncology, neurodegenerative diseases, and infectious agents.[1][2] This technical guide provides an in-depth exploration of a specific, yet versatile, indole-based scaffold: 1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde. We will delve into rational synthetic strategies for this core structure and its analogs, detail robust experimental protocols for their creation and characterization, and discuss the potential therapeutic applications and structure-activity relationships (SAR) that can guide future drug development endeavors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of novel indole derivatives.

Introduction: The Strategic Combination of Indole, Pyridine, and a Reactive Aldehyde

The core structure, this compound, presents a compelling starting point for medicinal chemistry campaigns. This assertion is based on the strategic convergence of three key functionalities:

-

The Indole Scaffold: A bicyclic aromatic heterocycle, the indole ring system is a common feature in a multitude of biologically active compounds.[1][2] Its ability to act as a hydrogen bond donor and acceptor, engage in π-π stacking interactions, and serve as a rigid scaffold for the presentation of various functional groups underpins its therapeutic relevance.[1]

-

The Pyridine Moiety: As the second most common heterocycle in FDA-approved drugs, pyridine is a well-established pharmacophore.[4] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing solubility, metabolic stability, and target engagement. The linkage via a methylene bridge provides conformational flexibility, allowing for optimal positioning within a biological target.

-

The Carbaldehyde Group: Positioned at the 6-position of the indole ring, the aldehyde function is a versatile chemical handle. It serves as a precursor for a vast array of chemical transformations, enabling the generation of diverse libraries of derivatives. These transformations can include reductive aminations, Wittig reactions, and condensations to introduce new pharmacophoric elements and modulate the physicochemical properties of the parent molecule.

This guide will first outline a proposed synthetic pathway to the core molecule and then explore the synthesis of structural analogs and derivatives, drawing upon established methodologies for indole chemistry.

Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives can be approached through a modular strategy, allowing for the facile introduction of diversity at various positions of the scaffold.

Synthesis of the Core Scaffold: this compound

A plausible and efficient synthesis of the target molecule can be envisioned through a two-step process starting from commercially available indole-6-carbaldehyde.

Step 1: N-Alkylation of Indole-6-carbaldehyde

The first step involves the N-alkylation of indole-6-carbaldehyde with 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine. This reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, facilitating its nucleophilic attack on the electrophilic methylene carbon of the pyridine derivative.

Experimental Protocol: N-Alkylation

-

To a solution of indole-6-carbaldehyde (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation of the indole nitrogen.

-

Add 3-(chloromethyl)pyridine hydrochloride (1.2 eq) to the reaction mixture. If using the hydrochloride salt, an additional equivalent of base may be required to neutralize the HCl.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Diagram: Synthetic Workflow for the Core Scaffold

Caption: Synthetic workflow for the N-alkylation of indole-6-carbaldehyde.

Synthesis of Structural Analogs and Derivatives

The versatility of the this compound scaffold lies in the ability to introduce chemical diversity at multiple positions.

Analogs with substitutions on the pyridine ring can be synthesized by using appropriately substituted (chloromethyl)pyridines in the N-alkylation step. For example, using 2-chloro-3-(chloromethyl)pyridine or 5-bromo-3-(chloromethyl)pyridine would yield the corresponding substituted analogs. This allows for the exploration of how electronic and steric factors on the pyridine ring influence biological activity.

Substituents on the indole ring can be introduced by starting with a substituted indole-6-carbaldehyde. For instance, 5-fluoro- or 5-methoxy-indole-6-carbaldehyde can be used as starting materials to probe the effect of electron-donating or -withdrawing groups on the indole nucleus.

The aldehyde at the 6-position is a key site for derivatization.

Reductive Amination: The aldehyde can be converted to a wide range of secondary and tertiary amines via reductive amination.

Experimental Protocol: Reductive Amination

-

Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq) in a suitable solvent such as methanol or dichloromethane.

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq), portion-wise to the mixture.

-